tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoropyrrolidine moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluoropyrrolidine derivative. One common method includes the use of tert-butyl carbamate and a fluoropyrrolidine precursor in the presence of a suitable base and solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various fluorinated compounds and carbamate derivatives .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the effects of fluorinated carbamates on biological systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in binding to active sites, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar in structure but with a hydroxycyclohexyl group instead of a fluoropyrrolidine moiety.
tert-Butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate: Contains a hydroxypyrrolidine group instead of a fluoropyrrolidine group.
Uniqueness
tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C10H19FN2O2 |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl N-[[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
BLEBGRGBFNZIIP-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F |
Origin of Product |
United States |
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